molecular formula C11H12Cl2OS B14049968 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14049968
M. Wt: 263.2 g/mol
InChI Key: ILYURBMHSIVKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is a chemical compound with a complex structure that includes chlorine, methylthio, and chloromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the phenyl ring: The phenyl ring with the desired substituents is prepared through a series of reactions, including halogenation and thiolation.

    Final assembly: The final step involves the coupling of the chloromethylated phenyl ring with a suitable chloroalkane under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of reactive groups like chloromethyl and methylthio allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one: Similar structure but with different positioning of the methylthio group.

    1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one: Another isomer with the methylthio group in a different position.

Uniqueness

1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3

InChI Key

ILYURBMHSIVKSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.